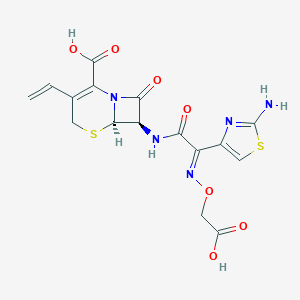

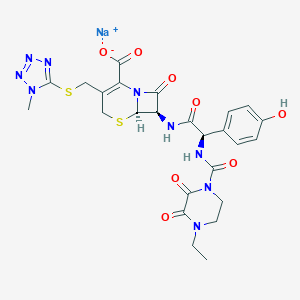

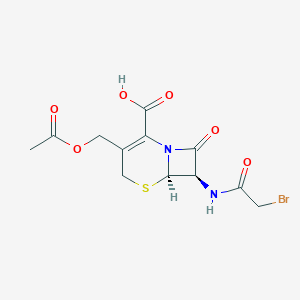

![molecular formula C11H14N4O5S B193852 Ceftazidim-Verunreinigung G [EP] CAS No. 194241-83-3](/img/structure/B193852.png)

Ceftazidim-Verunreinigung G [EP]

Übersicht

Beschreibung

an impurity of ceftazidime

Wissenschaftliche Forschungsanwendungen

Qualitätskontrolle von Arzneimitteln

Ceftazidim EP Impurity G kann für die Entwicklung analytischer Methoden, die Methodenvalidierung (AMV), die Qualitätskontrolle (QC) bei Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Ceftazidim-Pentahydrat verwendet werden .

2. In Silico ADME- und Toxizitätsvorhersage Die Absorption, Verteilung, Metabolisierung, Ausscheidung und Toxizität (ADMET) von Ceftazidim und seinen Verunreinigungen, einschließlich Verunreinigung G, wurden mit Hilfe von In-silico-Methoden vorhergesagt . Dieser Ansatz kann dazu beitragen, die Qualitätskontrolle von Arzneimitteln zu verbessern.

Pharmakokinetische Studie

Die Pharmakokinetik von Ceftazidim und seinen Verunreinigungen wurde untersucht. Es wurde beispielsweise festgestellt, dass einige Verunreinigungen eine starke Lipophilie, eine gute intestinale Absorption und eine schlechte Ausscheidung im Körper aufweisen .

Strukturanalyse

Die Verunreinigungen von Ceftazidim, einschließlich Verunreinigung G, lassen sich nach ihren strukturellen Eigenschaften in drei Kategorien einteilen . Diese Klassifizierung kann helfen, die Eigenschaften und potenziellen Auswirkungen dieser Verunreinigungen zu verstehen.

Arzneimittelstabilitätsstudie

Die Stabilität von Ceftazidim und seinen Verunreinigungen wurde untersucht. Diese Informationen sind entscheidend, um die Wirksamkeit und Sicherheit des Arzneimittels zu gewährleisten .

Wirkmechanismus

Target of Action

Ceftazidime Impurity G [EP], like Ceftazidime, primarily targets the penicillin-binding proteins (PBPs) . PBPs are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

Ceftazidime Impurity G [EP] inhibits the PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Ceftazidime Impurity G [EP] is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, the compound disrupts the synthesis of lipid-linked intermediates and early stages of cytoplasmic peptidoglycan synthesis .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime Impurity G [EP] are predicted to be similar to those of Ceftazidime . Ceftazidime is known for its high blood concentration, low protein binding rate (10–17%), renal excretion (80–90%), wide distribution in vivo, and blood–brain barrier penetration (25%) .

Result of Action

The primary result of the action of Ceftazidime Impurity G [EP] is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against a variety of bacterial infections .

Action Environment

The action of Ceftazidime Impurity G [EP] can be influenced by various environmental factors. For instance, the compound’s lipophilicity, intestinal absorption, and excretion in the body can affect its efficacy . It’s also important to note that certain impurities in the drug can enhance its toxicity .

Biochemische Analyse

Biochemical Properties

Ceftazidime Impurity G [EP] plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong lipophilicity, good intestinal absorption, and poor excretion in the body

Cellular Effects

The effects of Ceftazidime Impurity G [EP] on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have neurotoxic and genotoxic effects .

Molecular Mechanism

The molecular mechanism of action of Ceftazidime Impurity G [EP] involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to bind with DNA and protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Ceftazidime Impurity G [EP] can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Ceftazidime Impurity G [EP] vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Ceftazidime Impurity G [EP] is involved in various metabolic pathways It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

Ceftazidime Impurity G [EP] is transported and distributed within cells and tissues It interacts with transporters or binding proteins and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of Ceftazidime Impurity G [EP] and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

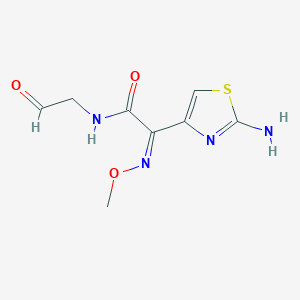

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARVANDLQOZMMJ-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173047 | |

| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194241-83-3 | |

| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194241833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((1Z)-1-(2-AMINOTHIAZOL-4-YL)-2-((OXOETHYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF63LFC0D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

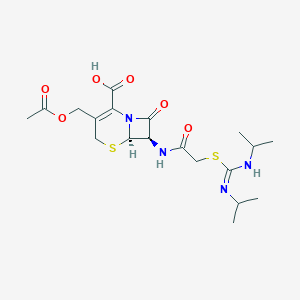

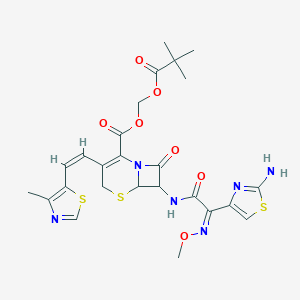

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

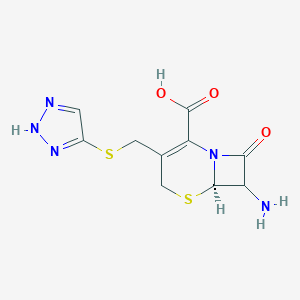

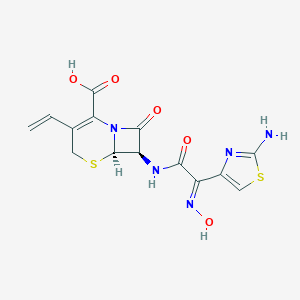

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)